N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)furan-3-carboxamide
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Overview
Description
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Scientific Research Applications
Drug Development Applications
The 1,3,4-oxadiazole nucleus, integral to compounds like N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)furan-3-carboxamide, exhibits remarkable pharmacological properties. This heterocyclic core is identified for its versatility in chemical modifications, leading to diverse pharmacological potentials. Such compounds are explored extensively for their potential in treating various diseases due to their efficacy and reduced toxicity, making them promising candidates for new drug aspirants (Rana, Sahu, & Salahuddin, 2020; Verma et al., 2019). The structural subunit of 1,3,4-oxadiazole is of significant interest due to its anti-inflammatory, antimicrobial, antitumor, and antiviral activities, among others.
Material Science and Organic Electronics
In addition to pharmacological applications, the oxadiazole scaffold is pivotal in the development of materials for organic electronics. The 1,3,4-oxadiazole derivatives are investigated for their luminescence and electron-transporting capabilities, making them suitable for applications in light-emitting diodes (LEDs) and as corrosion inhibitors. These materials are recognized for their high photoluminescent quantum yield, excellent thermal and chemical stability, alongside potential coordination sites for metal ions, which are leveraged in developing chemosensors and other electronic components (Sharma, Om, & Sharma, 2022).
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various therapeutic focuses, including anti-viral, anti-inflammatory, anti-cancer, and anti-hiv activities .
Result of Action
1,2,4-oxadiazole derivatives have been associated with various therapeutic effects, including anti-viral, anti-inflammatory, anti-cancer, and anti-hiv activities .
properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-13(9-3-5-19-7-9)15-10-4-6-21-11(10)14-16-12(17-20-14)8-1-2-8/h3-8H,1-2H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYRCOKQSLRRLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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